molecular formula C13H12BrClN2O2 B12908416 5-[(4-Bromophenyl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one CAS No. 88093-99-6

5-[(4-Bromophenyl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one

Cat. No.: B12908416
CAS No.: 88093-99-6
M. Wt: 343.60 g/mol
InChI Key: RRLCQJAPSYYLMO-UHFFFAOYSA-N
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Description

5-[(4-Bromophenyl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one is a high-purity chemical reagent designed for pharmaceutical and medicinal chemistry research. This compound features a pyridazin-3(2H)-one core, a privileged scaffold in drug discovery known for its versatile biological activity . The structure is strategically functionalized with a 4-bromobenzyl ether moiety, which can serve as a crucial handle for further derivatization via modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to create diverse compound libraries for structure-activity relationship (SAR) studies . The chloro substituent at the 4-position and the ethyl group on the nitrogen atom further enhance its utility as a versatile building block for the synthesis of more complex molecules. Pyridazinone derivatives are extensively investigated for their potential as inhibitors of various biologically significant enzymes and receptors . Research into analogous compounds has indicated potential for targeting ion channels, such as anoctamin 6, phosphodiesterases (e.g., PDE4), and other disease-relevant pathways . This makes this compound a valuable intermediate for lead optimization programs in therapeutic areas such as cardiovascular diseases, inflammatory disorders, and oncology . Our product is guaranteed to meet strict quality control standards, ensuring consistency and reliability for your most demanding research applications. This chemical is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

88093-99-6

Molecular Formula

C13H12BrClN2O2

Molecular Weight

343.60 g/mol

IUPAC Name

5-[(4-bromophenyl)methoxy]-4-chloro-2-ethylpyridazin-3-one

InChI

InChI=1S/C13H12BrClN2O2/c1-2-17-13(18)12(15)11(7-16-17)19-8-9-3-5-10(14)6-4-9/h3-7H,2,8H2,1H3

InChI Key

RRLCQJAPSYYLMO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)Br)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 4-Chloro-2-ethylpyridazin-3(2H)-one Core

The pyridazinone core is typically synthesized by condensation reactions involving hydrazines and β-dicarbonyl compounds or their equivalents. For the 4-chloro substitution, chlorinated pyridazinone precursors or chlorination post-synthesis can be employed.

  • Starting materials: 4-chloropyridin-2-ylamine or related chlorinated pyridine derivatives.
  • Reaction conditions: Reflux in ethanol or other suitable solvents with sodium hydrogencarbonate as a base to facilitate ring closure and substitution reactions.
  • Example: Refluxing 4-chloropyridin-2-ylamine with chloroacetaldehyde in ethanol with sodium bicarbonate yields intermediates that can be further transformed into the pyridazinone core.

Introduction of the 2-Ethyl Group

The ethyl substituent at position 2 can be introduced via alkylation reactions on the pyridazinone ring or by using ethyl-substituted starting materials.

  • Method: Alkylation using ethyl halides or ethylating agents under basic conditions.
  • Conditions: Typically carried out in inert atmosphere, with bases such as N-ethyl-N,N-diisopropylamine, at elevated temperatures (e.g., 120°C) in solvents like isopropyl alcohol.

Formation of the 5-[(4-Bromophenyl)methoxy] Substituent

The key step is the etherification at position 5 of the pyridazinone ring with 4-bromobenzyl alcohol or its derivatives.

  • Approach: Nucleophilic substitution or Williamson ether synthesis.
  • Procedure: The hydroxyl group at position 5 (or a suitable leaving group precursor) is reacted with 4-bromobenzyl bromide or 4-bromobenzyl chloride in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like DMF or DMSO.
  • Optimization: Reaction temperature, solvent choice, and base concentration are optimized to maximize yield and minimize side reactions.

Purification and Characterization

  • Purification: Column chromatography using silica gel with eluents such as ethyl acetate/petroleum ether mixtures.
  • Characterization: Confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis.

Data Table: Typical Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Pyridazinone core formation 4-chloropyridin-2-ylamine + chloroacetaldehyde + NaHCO3 Ethanol Reflux 6–17 hours 70–85 Reflux with base; purification by chromatography
2-Ethyl group introduction Ethyl halide + base (N-ethyl-N,N-diisopropylamine) Isopropyl alcohol 120°C 24 hours 75–90 Sealed tube, inert atmosphere
Etherification at position 5 4-bromobenzyl bromide + base (K2CO3) DMF or DMSO 50–80°C 12–24 hours 65–80 Williamson ether synthesis
Purification Silica gel chromatography EtOAc/petroleum ether Ambient - - Confirmed by NMR, MS

Research Findings and Optimization Notes

  • The use of sodium hydrogencarbonate as a mild base in ethanol facilitates the formation of the pyridazinone ring with good yields and minimal side products.
  • Alkylation at position 2 requires careful control of temperature and atmosphere to prevent decomposition or over-alkylation.
  • Etherification efficiency depends strongly on the choice of solvent and base; polar aprotic solvents and potassium carbonate are preferred to enhance nucleophilicity and solubility of reactants.
  • Purification by column chromatography is essential to separate unreacted starting materials and side products, ensuring high purity of the final compound.
  • Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely used to monitor reaction progress and confirm structure.

Chemical Reactions Analysis

Types of Reactions

5-((4-Bromobenzyl)oxy)-4-chloro-2-ethylpyridazin-3(2H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    N-Bromosuccinimide (NBS): For bromination reactions.

    Sodium borohydride (NaBH4): For reduction reactions.

    Palladium catalysts: For coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridazinones, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

5-((4-Bromobenzyl)oxy)-4-chloro-2-ethylpyridazin-3(2H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-((4-Bromobenzyl)oxy)-4-chloro-2-ethylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chloro and ethyl groups contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Properties/Activities
5-[(4-Bromophenyl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one 4-Cl, 2-Et, 5-(4-BrPh-OCH2) C13H12BrClN2O2 343.60 Not explicitly reported; inferred FPR2 activity
2-tert-Butyl-4-chloro-5-[4-(2-fluoroethoxy)benzyloxy]pyridazin-3(2H)-one 4-Cl, 2-tBu, 5-(4-FCH2CH2O-Ph-OCH2) C17H20ClFN2O3 378.80 Dihedral angle (pyridazine-benzene): 41.37°; crystallographic R = 0.036
5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one 4-Cl, 2-Ph, 5-Br C10H6BrClN2O 285.52 CAS 1698-63-1; used in heterocyclic synthesis
4-Chloro-2-[(2Z)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(pyrrolidin-1-yl)-2,3-dihydropyridazin-3-one 4-Cl, 2-(Z-imino), 5-pyrrolidinyl C17H18Cl2N4O2 381.26 CAS 477855-94-0; potential CNS activity

Key Observations:

Substituent Bulk and Stability: The 2-ethyl group in the target compound likely offers better metabolic stability compared to tert-butyl (in ) or phenyl (in ), as smaller alkyl groups reduce steric hindrance while maintaining lipophilicity.

Synthetic Challenges: Methoxylation at the 5-position (as in the target compound) is synthetically challenging due to competing elimination reactions, a problem also noted in trifluoroethyl-substituted pyridazinones .

Pharmacological Relevance :

  • Analogues with 4-bromophenyl groups (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)...acetamide) exhibit FPR2 agonist activity, suggesting the target compound may share similar biological targets .

Crystallographic and Conformational Analysis

  • The target compound’s dihedral angle is unreported but likely influenced by the 4-bromophenyl methoxy group’s steric demands.
  • Crystallographic Data : Compounds like (R factor = 0.044) and (R factor = 0.036) demonstrate high crystallinity, suggesting that the target compound’s structure could be resolved with similar precision using SHELX-based refinement .

Biological Activity

5-[(4-Bromophenyl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H12BrClN2O, with a molecular weight of approximately 315.6 g/mol. The compound features a pyridazine ring, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process may include halogenation, etherification, and cyclization reactions, which are crucial for constructing the pyridazine framework with the desired substituents.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with halogen substitutions have shown enhanced cytotoxicity against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Mechanism of Action
5-Fluorouracil4.98Inhibits DNA synthesis
6l (4’-Bromoflavonol)0.46Induces apoptosis via mitochondrial pathways
6k (4’-Chloroflavonol)3.14Induces apoptosis through caspase activation

The compound 6l, a bromo-substituted flavonol, demonstrated an IC50 value of 0.46 µM against A549 lung cancer cells, indicating strong potency compared to traditional chemotherapeutics like 5-fluorouracil .

The biological activity of this compound may involve several mechanisms:

  • Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells by modulating the expression of apoptotic proteins such as Bcl-2 and Bax.
  • Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell proliferation and survival.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that can protect against oxidative stress in cells, contributing to their anticancer effects.

Case Studies

  • Study on Lung Cancer Cells : A study evaluated the effects of various flavonoids on A549 cells, revealing that compounds with halogen substitutions significantly enhanced cytotoxicity and apoptosis induction . The findings suggest that structural modifications can lead to improved therapeutic efficacy.
  • Comparative Analysis with Other Anticancer Agents : A comparative study highlighted that compounds structurally related to this compound showed better activity than established drugs like doxorubicin in specific cancer models .

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